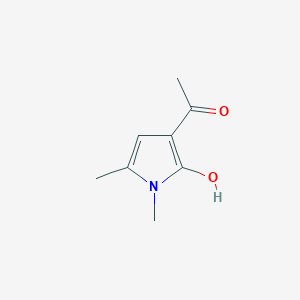
1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone is a chemical compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a hydroxy group and two methyl groups attached to the pyrrole ring, along with an ethanone group. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with an appropriate oxidizing agent to introduce the hydroxy group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of 1-(2-Oxo-1,5-dimethyl-1H-pyrrol-3-yl)ethanone.
Reduction: Formation of 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanol.
Substitution: Formation of halogenated derivatives such as 1-(2-Hydroxy-1,5-dimethyl-4-bromo-1H-pyrrol-3-yl)ethanone.
Applications De Recherche Scientifique
1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ethanone group can participate in nucleophilic addition reactions. These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-pyrrol-2-yl)ethanone: Lacks the hydroxy and additional methyl groups, resulting in different chemical properties and biological activities.
1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both hydroxy and ethanone groups on the pyrrole ring, which imparts distinct chemical reactivity and biological activities. This combination of functional groups makes it a versatile compound for various scientific research applications .
Propriétés
Numéro CAS |
62672-69-9 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-(2-hydroxy-1,5-dimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO2/c1-5-4-7(6(2)10)8(11)9(5)3/h4,11H,1-3H3 |
Clé InChI |
UQAALCNHFXWOOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1C)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


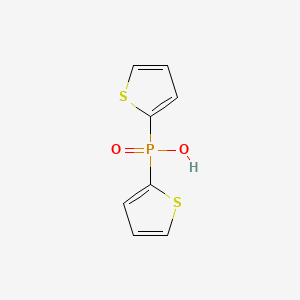
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
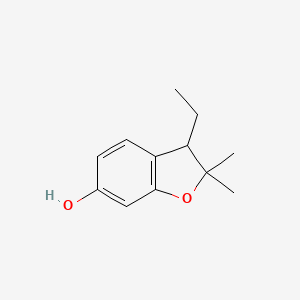
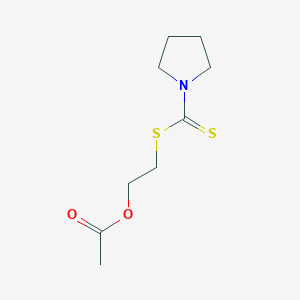
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
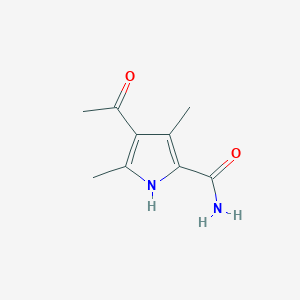
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)

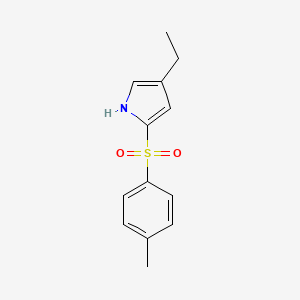
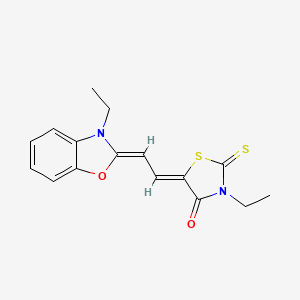
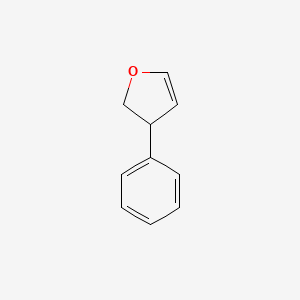
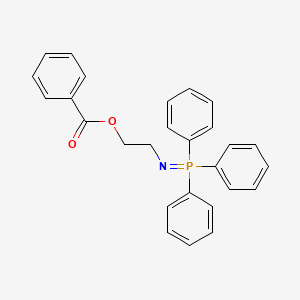
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
